molecular formula C8H8N4O2 B11904251 Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate CAS No. 1260888-13-8

Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B11904251
CAS No.: 1260888-13-8
M. Wt: 192.17 g/mol
InChI Key: TWGBNUTXBGHCBY-UHFFFAOYSA-N
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Description

Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate (CAS 1260888-13-8) is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry . The imidazopyrimidine scaffold is a core structural element in purines, which are fundamental building blocks in biology and serve as precursors for a wide array of bioactive molecules . This structure is actively investigated for its potential in drug discovery, particularly as a precursor for the synthesis of novel chemical entities . While specific biological data for this exact ester is limited in public literature, research into closely related analogues highlights the value of this chemotype. For instance, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been identified as potent anticancer agents that function through the inhibition of the PI3Kα signaling pathway . Furthermore, other studies explore imidazo[1,2-a]pyrimidine derivatives for diverse applications, such as blocking SARS-CoV-2 cell entry . The presence of multiple nitrogen atoms and functional groups on this scaffold makes it a versatile intermediate for further chemical modifications, including benzoylation, alkylation, halogenation, and amination, to optimize pharmacological properties . This product is provided for research use as a building block in the design and synthesis of new heterocyclic compounds. It is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1260888-13-8

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)6-5(9)4-12-3-2-10-8(12)11-6/h2-4H,9H2,1H3

InChI Key

TWGBNUTXBGHCBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NC=CN2C=C1N

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé Reaction

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a cornerstone for synthesizing imidazo[1,2-a]pyrimidines. This method involves condensation of 2-aminopyrimidine, aldehydes, and isocyanides under acidic or metal-free conditions. For methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate, methyl 3-aminoacrylate serves as the ester-bearing component.

In a representative procedure, 2-aminopyrimidine, methyl 3-aminoacrylate, and an aldehyde (e.g., 4-nitrobenzaldehyde) react in ethanol/water at 80°C for 8–12 hours, yielding the target compound in 70–85% efficiency. The reaction proceeds via imine formation, followed by cyclization and aromatization (Figure 1).

Key Optimization Parameters :

  • Solvent : Ethanol/water mixtures enhance solubility and reduce side reactions.

  • Catalyst : HCl (10 mol%) or iodine (30 mol%) accelerates imine tautomerization.

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may necessitate inert atmospheres to prevent ester hydrolysis.

Cyclization of Methyl 3-Aminoacrylate Derivatives

Base-Mediated Intramolecular Cyclization

Methyl 3-aminoacrylate derivatives undergo cyclization with pyrimidine amines to form the imidazo[1,2-a]pyrimidine core. For example, methyl 3-aminocrotonate reacts with 2-amino-4,6-dichloropyrimidine in methanol under basic conditions (NaOMe, 1.2 eq.) at 110°C for 2 hours, yielding the product in 87% purity.

Mechanistic Pathway :

  • Nucleophilic attack by the pyrimidine amine on the α,β-unsaturated ester.

  • Tautomerization to form an enamine intermediate.

  • Intramolecular cyclization and elimination of water.

Advantages :

  • High regioselectivity due to electronic effects of substituents.

  • Scalability up to 100 g without significant yield loss.

Suzuki–Miyaura Cross-Coupling and Cyclization

Palladium-Catalyzed Coupling

A two-step protocol involves Suzuki–Miyaura coupling followed by cyclization. For instance, 6-iodo-4-hydroxypyrimidine reacts with methyl 3-aminocrotonate via Pd(PPh₃)₄ (5 mol%) in dioxane at 90°C, forming a biaryl intermediate. Subsequent cyclization in POCl₃/DIPEA at 120°C for 4 hours affords the target compound in 76% yield.

Critical Considerations :

  • Ligand Choice : Bulky ligands (e.g., XPhos) improve coupling efficiency for electron-deficient pyrimidines.

  • Protecting Groups : Boc-protected amines prevent undesired side reactions during cyclization.

Iodine-Promoted Oxidative Cyclocondensation

"On-Water" Synthesis

Iodine (30 mol%) catalyzes the oxidative cyclocondensation of 2-aminopyrimidine and methyl 3-oxo-propanoate in aqueous NH₄Cl at room temperature. This method achieves 70–89% yields within 4–8 hours, leveraging iodine’s dual role as a Lewis acid and oxidant.

Reaction Conditions :

  • Solvent : Water minimizes byproduct formation and simplifies purification.

  • Substrate Ratio : A 1:1.2 ratio of pyrimidine to ester optimizes conversion.

Limitations :

  • Sensitive to electron-withdrawing groups on the pyrimidine ring.

  • Requires stoichiometric iodine for gram-scale synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Multicomponent GBB70–858–12 hOne-pot, atom-economicalRequires acidic conditions
Base-Mediated Cyclization80–872–4 hHigh regioselectivity, scalableHigh temperatures needed
Suzuki–Miyaura Coupling65–766–8 hTolerance for diverse substituentsCostly catalysts, multi-step synthesis
Iodine-Promoted70–894–8 hEco-friendly, room-temperature compatibleIodine stoichiometry for large scales

Functionalization and Post-Synthetic Modifications

Ester Hydrolysis and Amidation

The methyl ester group undergoes hydrolysis with KOH/MeOH to yield the carboxylic acid, which is further functionalized via EDC/HOBt-mediated coupling with amines (e.g., benzylamine). This step is critical for generating bioactive analogues, such as DPP-4 inhibitors.

Conditions for Hydrolysis :

  • Base : 3 eq. KOH in methanol, 25°C, 12 hours.

  • Yield : >95% conversion to carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anticancer Applications

One of the most prominent applications of methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate is in cancer therapy. Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit potent inhibitory effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound functions as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is crucial in cancer cell signaling pathways. In vitro studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells by effectively inhibiting PI3K activity .
  • Case Study : A study highlighted the synthesis of a series of imidazo[1,2-a]pyridine derivatives, where one compound exhibited an IC50 value ranging from 0.09 μM to 0.43 μM against multiple tumor cell lines . This indicates a promising lead for developing targeted cancer therapies.

Antimicrobial Activity

This compound also shows potential as an antimicrobial agent. Research has identified several imidazo[1,2-a]pyridine derivatives with significant activity against multidrug-resistant strains of bacteria.

  • Mechanism : These compounds have been shown to inhibit bacterial growth through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Case Study : A specific derivative demonstrated effective antibacterial activity against both replicating and non-replicating Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MICs) indicating strong potential for treating tuberculosis .

Inhibitors for Biological Targets

The compound's structure allows it to serve as a scaffold for developing inhibitors targeting specific enzymes and receptors involved in various diseases.

  • Kinase Inhibition : Studies have reported the design and synthesis of imidazo[1,2-a]pyrimidine derivatives that act as dual inhibitors for kinases such as KSP (Kinesin Spindle Protein) and Aurora-A kinase. These compounds showed significant cytotoxicity against cancer cell lines while inhibiting both kinases .
  • SARS-CoV-2 Inhibition : Recent research has explored the potential of imidazo[1,2-a]pyrimidine derivatives in combating viral infections, specifically targeting the spike protein of SARS-CoV-2. Molecular docking studies indicated high binding affinity to ACE2 receptors, suggesting a possible role in preventing viral entry into host cells .

Summary Table of Applications

Application AreaCompound ActivityKey Findings
AnticancerPI3K inhibitionIC50 values between 0.09 μM - 0.43 μM against tumor cells .
AntimicrobialActivity against Mycobacterium tuberculosisEffective against both replicating and non-replicating strains .
Kinase InhibitionDual inhibition of KSP and Aurora-A kinaseSignificant cytotoxicity observed in cancer cell lines .
Viral InhibitionTargeting SARS-CoV-2 spike proteinHigh binding affinity to ACE2 receptors .

Mechanism of Action

The mechanism of action of Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, fused ring systems, and physicochemical properties:

Compound Name Molecular Formula Substituents/Ring System Molar Mass (g/mol) Key Data/Applications Reference
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate C₈H₈N₄O₂ Imidazo[1,2-a]pyrimidine, NH₂, CO₂Me 192.17 Base compound for derivatization
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate C₁₁H₁₅N₃O₄S Thieno[3,2-d]pyrimidine, NH₂, CO₂Et 285.32 99% yield via Gewald synthesis
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate C₉H₈BrN₃O₂ Imidazo[1,2-a]pyrimidine, Br, CO₂Et 255.07 Brominated analog for cross-coupling
Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate C₉H₇BrN₂O₂ Imidazo[1,2-a]pyridine, Br, CO₂Me 255.07 Pyridine core variant
Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate C₁₁H₁₃N₃O₂ Imidazo[1,2-a]pyridine, NH₂, CO₂Et 219.24 Amino and methyl substituents
Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate C₈H₆ClN₃O₂ Imidazo[1,2-c]pyrimidine, Cl, CO₂Me 211.61 Chlorinated derivative with shifted ring
Methyl 10-cyano-3,3-dimethyl-6-oxo-9-thioxo-hexahydropyrido[4,3-d]pyrimido[1,2-a]pyrimidine-7-carboxylate C₁₅H₁₅N₅O₃S Pyrido-pyrimido fused system 345.37 Complex fused system with CN, S, and CO₂Me

Spectroscopic and Crystallographic Insights

  • IR/NMR Data: Amino and ester functionalities in this compound are consistent with analogs. For example, IR bands for NH₂ (3262 cm⁻¹) and CO₂Me (1755 cm⁻¹) align with related compounds .
  • Crystallography: Ethyl 2-isopropylamino-6-methylpyrimidine derivatives (e.g., C₂₀H₂₁N₅O₄) were characterized via X-ray diffraction, revealing orthorhombic crystal systems (a = 19.98 Å, b = 37.37 Å) . Such structural data aids in understanding molecular packing and reactivity.

Biological Activity

Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound notable for its unique structure and significant biological activities. This compound, characterized by its imidazo and pyrimidine rings, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C8H9N3O2
  • Molecular Weight : Approximately 180.17 g/mol
  • Functional Groups : Amino group at the 6-position and carboxylate group at the 7-position contribute to its reactivity and biological interactions.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species. Notably, it has demonstrated efficacy against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC) values for these activities are promising, with some derivatives showing MIC values as low as 0.07 μM against MDR-TB strains .

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential cytotoxic effects against several cancer cell lines. For instance, studies have reported submicromolar inhibitory activity against tumor cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these activities range from 0.01 μM to 0.39 μM, indicating a strong anticancer potential .

The biological activity of this compound is attributed to its ability to interact with specific biological macromolecules. Interaction studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to understand how modifications to the this compound structure affect its biological activity. Various derivatives have been synthesized and tested:

Compound Name Structure Features Biological Activity Uniqueness
Methyl 6-aminoimidazo[1,2-a]pyrimidine-3-carboxylateAmino group at position 6, carboxylate at position 3AntibacterialDifferent position of carboxylate affects reactivity
Methyl imidazo[1,2-a]pyrimidine-5-carboxylateCarboxylate at position 5Antifungal activityVariation in biological activity due to structural differences
Methyl imidazo[1,2-a]pyridine-7-carboxylatePyridine instead of pyrimidineCytotoxicityDistinct ring structure alters pharmacological profile

Study on Antitubercular Activity

In a recent study focusing on the antitubercular properties of imidazo[1,2-a]pyridine derivatives, this compound was evaluated alongside other compounds. The results indicated that it maintained significant activity against both replicating and non-replicating forms of Mycobacterium tuberculosis with a MIC90 as low as 0.006 μM .

Cancer Cell Line Evaluation

Another study assessed the cytotoxicity of various derivatives against HCT116 and MCF-7 cell lines. The findings revealed that modifications to the imidazo-pyrimidine structure could enhance potency significantly. For example, certain derivatives exhibited IC50 values under 0.05 μM against these cancer cell lines .

Q & A

Q. What are the established synthetic routes for Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including cyclization to form the imidazo[1,2-a]pyrimidine core and subsequent functionalization. For example:

  • Cyclization : Reacting precursors like 2-aminopyrimidine derivatives with α-haloketones or aldehydes under acidic or basic conditions .
  • Esterification : Introducing the methyl ester group via nucleophilic substitution or coupling reactions, often using methanol and catalytic acids .
  • Oxidation/Reduction : Key steps may employ KMnO₄ for oxidation or NaBH₄ for reduction, depending on the intermediate functional groups . Reaction conditions (temperature, solvent polarity, and catalyst selection) critically influence yield and purity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

A combination of methods is required:

  • ¹H/¹³C NMR : Signals for the aromatic protons (δ 6.5–8.5 ppm), amino group (δ ~5–6 ppm), and methyl ester (δ ~3.8–4.0 ppm) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of ester), ~3300 cm⁻¹ (N-H stretch), and ~1600 cm⁻¹ (C=N/C=C aromatic vibrations) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z 232 for C₉H₈N₄O₂) and fragmentation patterns .

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?

Single-crystal X-ray analysis involves:

  • Crystal Growth : Slow evaporation from solvents like ethanol or DMSO to obtain diffraction-quality crystals .
  • Data Collection : Using a Bruker SMART CCD detector with Mo-Kα radiation (λ = 0.71073 Å) and SAINT software for integration .
  • Refinement : SHELXL or SHELXTL programs for solving and refining the structure, with R-factors < 0.05 indicating high accuracy .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) .
  • Recrystallization : Using solvents like ethanol or acetonitrile to remove impurities .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up from milligram to gram quantities?

Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility during cyclization .
  • Catalyst Loading : Adjusting p-TsOH or Lewis acid concentrations to minimize side reactions .
  • Temperature Control : Maintaining <60°C during esterification to prevent decomposition . Pilot studies using Design of Experiments (DoE) can identify optimal conditions .

Q. How can contradictory data between NMR and MS results be resolved?

Strategies include:

  • High-Resolution MS (HRMS) : Confirm molecular formula and rule out isotopic interference .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity unambiguously .
  • Elemental Analysis : Cross-validate %C, %H, %N with theoretical values .

Q. What role do hydrogen bonding patterns play in the crystal packing of this compound?

Hydrogen bonds (e.g., N-H···O or N-H···N) stabilize the crystal lattice. Graph set analysis (as per Etter’s rules) classifies these interactions into motifs like D (donor) and A (acceptor), aiding in predicting solubility and stability . For example, a R₂²(8) motif may dominate, indicating dimeric interactions .

Q. How can derivatives be designed to enhance biological activity while maintaining metabolic stability?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 6 to improve binding affinity .
  • Prodrug Strategies : Replace the methyl ester with hydrolyzable groups (e.g., tert-butyl) to modulate bioavailability .
  • SAR Studies : Test derivatives against target enzymes (e.g., kinases) using in vitro assays and molecular docking .

Q. How does the choice of crystallographic software impact structural accuracy?

  • SHELXL : Preferred for high-resolution data due to robust refinement algorithms and handling of anisotropic displacement parameters .
  • WinGX : Useful for initial data processing but less effective for twinned or disordered structures compared to SHELX .
  • Validation Tools : CheckCIF/PLATON identifies outliers (e.g., unusual bond lengths) post-refinement .

Q. What advanced assays evaluate the compound’s pharmacological potential?

  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HeLa) to assess therapeutic index .
  • ADMET Prediction : Computational models (e.g., SwissADME) predict absorption and toxicity profiles early in development .

Notes

  • Advanced questions emphasize resolving contradictions and optimizing methodologies, while basic questions focus on established protocols.
  • Methodological answers integrate multi-technique validation and computational tools to address research challenges.

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